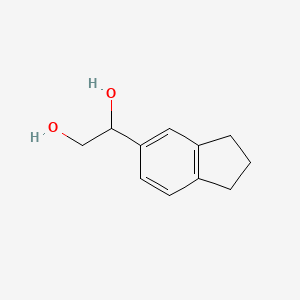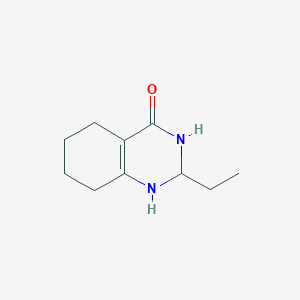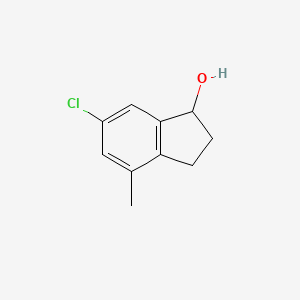
1H-Purine-6-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-6-carbonyl chloride is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a carbonyl chloride group attached to the sixth position of the purine ring. It is used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Purine-6-carbonyl chloride can be synthesized through the chlorination of 1H-purine-6-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1H-Purine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 1H-purine-6-carboxylic acid in the presence of water or aqueous base.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form amides.
Alcohols: React with the carbonyl chloride group to form esters.
Thiols: Used to form thioesters.
Water or Aqueous Base: Used in hydrolysis reactions.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
1H-Purine-6-carboxylic acid: Formed from hydrolysis.
科学的研究の応用
1H-Purine-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various purine derivatives and other complex molecules.
Biology: Employed in the study of purine metabolism and its role in biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting purine-related pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1H-Purine-6-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
1H-Purine-6-carboxylic acid: The precursor to 1H-Purine-6-carbonyl chloride.
Xanthine: Another purine derivative with similar structural features.
Theobromine: A naturally occurring purine alkaloid found in cocoa.
Theophylline: A purine derivative used in medicine for its bronchodilator effects.
Uniqueness: this compound is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and makes it a versatile intermediate in chemical synthesis. Its ability to undergo various substitution and condensation reactions sets it apart from other purine derivatives.
特性
CAS番号 |
70265-75-7 |
|---|---|
分子式 |
C6H3ClN4O |
分子量 |
182.57 g/mol |
IUPAC名 |
7H-purine-6-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN4O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H,8,9,10,11) |
InChIキー |
CAUCPJLWZZKTSP-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC=NC(=C2N1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11910816.png)

![2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid](/img/structure/B11910823.png)




![Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate](/img/structure/B11910854.png)
![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)


